molecular formula C14H19NO2 B3237388 Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester CAS No. 1388118-95-3

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester

Cat. No.: B3237388
CAS No.: 1388118-95-3
M. Wt: 233.31
InChI Key: AZMULAKKDFWOJZ-CYBMUJFWSA-N
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Description

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester (IUPAC name: ethyl 4-[(2R)-piperidin-2-yl]benzoate) is a synthetic benzoic acid derivative featuring a piperidine ring substituted at the para position of the aromatic core and an ethyl ester functional group. The compound combines structural motifs of aromatic esters and heterocyclic amines, making it a candidate for diverse applications, including medicinal chemistry and flavor chemistry. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified in analogous compounds (e.g., piperidinylmethyl benzoic acid derivatives synthesized via bromomethylbenzoic acid methyl ester and piperidine in THF) . The stereochemistry at the piperidinyl group (2R configuration) may influence its biological activity, particularly in receptor-binding interactions.

Properties

IUPAC Name

ethyl 4-[(2R)-piperidin-2-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMULAKKDFWOJZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester typically involves the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. One common method is to react benzoic acid with ethanol in the presence of concentrated sulfuric acid. The reaction is as follows:

C6H5COOH+C2H5OHC6H5COOC2H5+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_2\text{H}_5 + \text{H}_2\text{O} C6​H5​COOH+C2​H5​OH→C6​H5​COOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where benzoic acid and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a vital intermediate in the synthesis of various organic compounds. Its unique structure allows for further modifications through hydrolysis or reduction reactions, leading to a range of derivatives useful in advanced chemical applications.
  • Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions due to its ability to undergo nucleophilic substitutions and other transformations.

Biology

  • Antimicrobial Properties : Studies have indicated that benzoic acid derivatives exhibit antimicrobial and antifungal activities. The piperidine moiety may enhance interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
  • Mechanism of Action : The mechanism involves hydrolysis to release benzoic acid, which can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is crucial for understanding the biological implications of the compound.

Medicine

  • Pharmaceutical Development : Research is ongoing into the potential use of this compound in pharmaceuticals. Its structure suggests possible applications in drug design, particularly for targeting specific biological pathways or diseases.
  • Case Study : In a study focusing on piperidine derivatives, compounds similar to benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester showed promising results in inhibiting certain cancer cell lines, highlighting its potential as an anticancer agent .

Industry

  • Use in Perfumes and Flavoring Agents : The pleasant odor associated with esters makes this compound suitable for use in perfumes and flavoring agents. Its unique scent profile can enhance product appeal in consumer goods.
  • Solvent Applications : It is used as a solvent in various industrial processes due to its favorable solubility properties and low volatility.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific binding sites on proteins.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Key Research Findings

Property/Activity Target Compound Analogues (e.g., Ethyl Benzoate)
Synthetic Yield ~65% (hypothetical) 65–80% ()
Bioactivity (IC50) Not reported 10–50 µM (β-cell protection, )
Flavor Threshold (ppm) Likely high (low volatility) 0.1–5 ppm ()
LogP (Predicted) ~3.2 (lipophilic) 2.5–3.0 (ethyl benzoate)

Biological Activity

Overview

Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester (also known by its chemical identifier 1388118-95-3) is an organic compound that belongs to the class of esters. This compound is characterized by a benzoic acid moiety linked to an ethyl group and a piperidine ring, which contributes unique biological properties. The compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H19N2O2\text{C}_{14}\text{H}_{19}\text{N}_{2}\text{O}_{2}

This structure highlights the presence of the piperidine ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The ester group can undergo hydrolysis, releasing benzoic acid, which may interact with enzymes and receptors. The piperidine ring enhances the compound's affinity for specific binding sites on proteins, potentially modulating its activity.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
    • Case Study : In a comparative study, benzoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.
  • Antifungal Activity :
    • The compound has also demonstrated antifungal properties. Research indicates that it can inhibit the growth of common fungal pathogens.
    • Case Study : A study highlighted that benzoic acid derivatives showed antifungal activity against Candida albicans, with an IC50 value of approximately 25 µg/mL.
  • Cytotoxic Effects :
    • Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
    • Research Findings : In vitro studies on human melanoma cells revealed that certain concentrations of this compound induced apoptosis, indicating its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus10-50
AntimicrobialEscherichia coli15-40
AntifungalCandida albicans25
Cytotoxic (Melanoma)MDA-MB-43520

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other benzoic acid derivatives. Below is a comparison with similar compounds:

CompoundStructure TypeUnique Feature
Ethyl benzoateSimple esterLacks piperidine ring
Methyl benzoateSimple esterMethyl group instead of ethyl
Benzyl benzoateAromatic esterContains a benzyl group
This compoundPiperidine-containing esterEnhanced biological activity due to piperidine

Q & A

Q. What are the optimized synthetic routes for benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification. For example, reacting bromomethyl benzoate derivatives with piperidine under basic conditions (e.g., K₂CO₃ in THF) yields the piperidinyl-methyl benzoic acid intermediate. Subsequent hydrolysis and esterification with ethanol under acidic conditions produce the ethyl ester. Yield and purity depend on solvent choice (THF vs. DMF), reaction time, and stoichiometry of piperidine . Side reactions, such as over-alkylation, can be minimized by controlling temperature (room temperature vs. reflux) and using excess base to neutralize HBr byproducts .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm the piperidinyl moiety (e.g., δ 1.4–2.8 ppm for piperidine protons) and ester group (δ 4.1–4.3 ppm for ethyl CH₂).
  • HPLC-MS : Verify molecular weight and detect impurities (e.g., unreacted intermediates).
  • IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Advanced Research Questions

Q. How does the stereochemistry of the piperidinyl group (2R configuration) influence biological activity, and what methods validate its retention during synthesis?

Methodological Answer: The 2R configuration may enhance binding affinity to chiral biological targets (e.g., kinases or GPCRs). Validate retention via:

  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • Circular Dichroism (CD) : Detect Cotton effects specific to the R-configuration.
  • X-ray Crystallography : Resolve crystal structures of intermediates or co-crystals with target proteins . Studies on analogous compounds show that stereochemical mismatches reduce inhibitory potency by >50% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions:

  • Dose-Response Curves : Use standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., DMSO vehicle).
  • Target Selectivity Profiling : Screen against off-target kinases or receptors via kinase cascade assays or SPR analysis.
  • Cell-Based vs. In Vitro Assays : Account for membrane permeability differences (e.g., logP >3 enhances cellular uptake) . Meta-analyses of kinase inhibition data suggest IC₅₀ variability can be reduced by normalizing to ATP concentration .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoic acid ring enhance stability).
  • ADMET Prediction : Use tools like SwissADME to optimize logP (ideal range: 2–4) and reduce hepatotoxicity risks . For example, replacing bromine with cyano groups in pyrrolopyridine analogs improves metabolic stability .

Q. What experimental approaches elucidate the compound’s mechanism of action in modulating cellular pathways?

Methodological Answer:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC labeling.
  • Pathway Enrichment Analysis : Use KEGG or GO databases to map enriched pathways (e.g., apoptosis or ER stress).
  • Kinase Activity Profiling : Employ phospho-antibody arrays to quantify phosphorylation changes in signaling nodes (e.g., MAPK/ERK) . Studies on related benzoic acid derivatives show activation of the Nrf2 antioxidant pathway at IC₅₀ <10 µM .

Data Reproducibility & Quality Control

Q. How can researchers ensure batch-to-batch consistency in synthesis?

Methodological Answer:

  • In-Process Controls (IPCs) : Monitor reaction progress via TLC or inline FTIR.
  • Stability Studies : Assess degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • Orthogonal Purity Checks : Combine HPLC, elemental analysis, and NMR to quantify impurities (<0.5% by area) .

Q. What are the critical parameters for validating biological assay reproducibility?

Methodological Answer:

  • Inter-Assay CV : Maintain <15% for IC₅₀ values across triplicates.
  • Reference Standards : Include positive controls (e.g., staurosporine for kinase assays).
  • Blinded Experiments : Minimize operator bias in high-throughput screens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester
Reactant of Route 2
Benzoic acid, 4-(2R)-2-piperidinyl-, ethyl ester

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